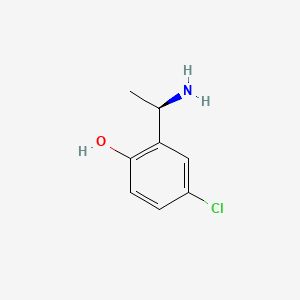

(R)-2-(1-aMinoethyl)-4-chlorophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(1R)-1-aminoethyl]-4-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,11H,10H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHDFZQZUBQSKDM-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Cl)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=CC(=C1)Cl)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to (R)-2-(1-Aminoethyl)-4-chlorophenol (CAS: 1228571-53-6) for Advanced Research and Development

Executive Summary

(R)-2-(1-Aminoethyl)-4-chlorophenol is a chiral substituted phenol, identified by CAS number 1228571-53-6. As a member of the vicinal amino alcohol class of compounds, it represents a structurally significant and high-value building block for the pharmaceutical and agrochemical industries. The vicinal amino alcohol motif is a well-established pharmacophore present in numerous bioactive molecules, making enantiomerically pure compounds like this essential for modern drug discovery and development.[1][2] This guide provides a comprehensive technical overview of its chemical properties, validated synthesis strategies, analytical characterization protocols, and established best practices for safe handling and storage, tailored for researchers, chemists, and drug development professionals.

Molecular Identity and Physicochemical Properties

This compound is a solid, crystalline compound under standard conditions.[3] Its precise three-dimensional structure, featuring a chiral center at the ethylamine substituent, is critical to its function in asymmetric synthesis. The (R)-configuration dictates its specific stereochemical interactions in subsequent reactions.

Chemical Structure

The molecular structure consists of a 4-chlorophenol ring substituted at the 2-position with an (R)-1-aminoethyl group.

Caption: Chemical structure of this compound.

Data Summary

All quantitative data are summarized in the table below for ease of reference. This information is critical for experimental design, reaction stoichiometry calculations, and analytical method development.

| Property | Value | Source |

| CAS Number | 1228571-53-6 | [4][5] |

| Molecular Formula | C₈H₁₀ClNO | [4][5] |

| Molecular Weight | 171.62 g/mol | [4][5] |

| IUPAC Name | 2-[(1R)-1-aminoethyl]-4-chlorophenol | [3] |

| Synonyms | (R)-2-(Aminoethyl)-4-chlorophenol | [5] |

| Purity | ≥98% | [3][4] |

| Appearance | Solid | [3] |

| InChI Key | IHDFZQZUBQSKDM-RXMQYKEDSA-N | [3] |

| SMILES | OC1=CC=C(Cl)C=C1C | [4] |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | [4] |

| LogP (Computed) | 2.0653 | [4] |

Asymmetric Synthesis Strategies

The synthesis of enantiomerically pure 2-(1-aminoethyl)phenols is a non-trivial challenge that requires precise stereochemical control. The choice of synthetic route is paramount, as its efficiency is often highly dependent on the specific substitution patterns of the aromatic ring.[6] Research into related parent compounds has identified several effective strategies.[6]

Causality of Method Selection

Three primary routes have been demonstrated for the synthesis of this structural class:[6]

-

Diastereoselective Nucleophilic Addition: This approach involves the addition of a nucleophile to a chiral imine. The stereochemistry is directed by a pre-existing chiral auxiliary, making it effective for certain substrates.

-

Enantioselective Ketone Reduction: This two-step pathway begins with the highly controlled, enantioselective reduction of a precursor ketone to a chiral alcohol, followed by a nucleophilic substitution to install the amine group.

-

Diastereoselective Imine Reduction: This is often the most efficient route for unsubstituted parent compounds, involving the reduction of a diastereomeric imine.[6]

The selection of the optimal pathway is a critical decision. For instance, while the diastereoselective imine reduction provides the highest yield and enantiomeric excess for the parent 2-(1-aminoethyl)phenol, the presence of substituents like the chloro-group on the target molecule may favor an alternative route, such as the nucleophilic addition to a chiral imine.[6]

Caption: Generalized workflow for an asymmetric synthesis route.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of this compound. A multi-technique approach ensures a comprehensive characterization.

Chromatographic Purity Assessment (RP-HPLC)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for determining chemical purity. The method separates the target compound from precursors, byproducts, and degradation products. A validated method, adapted from protocols for structurally related compounds, is presented below.[7]

| Parameter | Specification | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides excellent retention and resolution for aromatic compounds. |

| Mobile Phase | 70:30 (v/v) Water : Acetonitrile with 0.1% Formic Acid | A common solvent system for polar analytes; formic acid improves peak shape and ensures MS compatibility. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical scale columns. |

| Detection | UV at 280 nm | Phenolic compounds exhibit strong absorbance near this wavelength.[7] |

| Injection Volume | 10 µL | A typical volume to avoid column overloading. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

Protocol for Purity Analysis:

-

Standard Preparation: Accurately weigh and dissolve ~10 mg of the reference standard in 10 mL of mobile phase to create a 1 mg/mL stock solution.

-

Sample Preparation: Prepare the sample to be tested at the same concentration (1 mg/mL) in the mobile phase.

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (~30 minutes).

-

Analysis: Inject the standard and sample solutions.

-

Data Processing: Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks, expressed as a percentage (Area %).

Enantiomeric Excess (e.e.) Determination

To confirm stereochemical purity, a specialized chiral HPLC method is required. This involves using a column with a chiral stationary phase (e.g., a polysaccharide-based phase like Chiralpak®) capable of separating the (R) and (S) enantiomers. The e.e. is calculated from the peak areas of the two enantiomers.

Spectroscopic Confirmation

-

Nuclear Magnetic Resonance (NMR): ¹H NMR is expected to show distinct signals for the aromatic protons, a quartet for the methine proton (-CH), and a doublet for the methyl protons (-CH₃). ¹³C NMR will confirm the number of unique carbon environments.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should reveal a prominent protonated molecular ion [M+H]⁺ at an m/z of approximately 172.05, confirming the molecular weight.[4]

Caption: Workflow for comprehensive analytical quality control.

Applications in Drug Discovery and Chemical Synthesis

The primary application of this compound is as a chiral intermediate in the synthesis of more complex molecules. Its structural motifs are relevant in medicinal chemistry.

-

Pharmaceutical Intermediate: Analogous compounds, such as the fluoro-substituted version, are explicitly used as pharmaceutical intermediates.[8] This strongly supports the role of the title compound as a building block for active pharmaceutical ingredients (APIs).

-

Scaffold for Bioactive Molecules: The related achiral compound, 2-amino-4-chlorophenol, is a key reagent in the synthesis of aggrecanase-2 inhibitors, which are investigated for the treatment of osteoarthritis.[9] The defined stereochemistry of the (R)-enantiomer allows for its use in creating stereospecific inhibitors, potentially leading to improved efficacy and reduced off-target effects.

-

Combinatorial Chemistry: This compound is an ideal starting material for generating libraries of chiral molecules for high-throughput screening in drug discovery programs.

Safety, Handling, and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety. The compound is classified as harmful.[3][4]

GHS Hazard Information

| Hazard | Code | Description | Source |

| Pictogram | GHS07 (Exclamation Mark) | [3][4] | |

| Signal Word | Warning | [3][4] | |

| Hazard Statements | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. | [3][4] |

Recommended Procedures

-

Handling: All manipulations should be performed inside a certified chemical fume hood.[10] Personal protective equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat, is mandatory.[11][12] Avoid generating dust.

-

Storage: The compound must be stored in a tightly sealed container at 2-8°C.[3] To prevent degradation from oxidation and light, it is essential to store it under an inert atmosphere (e.g., nitrogen or argon) and in a dark location or opaque container.[4] The known nephrotoxicity of related aminochlorophenols underscores the importance of preventing exposure.[13][14]

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[11]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[11][12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10][12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison control center or doctor immediately.[10]

-

Conclusion

This compound is a well-characterized chiral building block with significant potential for application in advanced chemical synthesis, particularly in the field of drug discovery. Its defined stereochemistry, combined with the versatile reactivity of its amine and phenol functional groups, makes it a valuable tool for creating novel, high-value molecules. Adherence to the synthesis, analysis, and safety protocols outlined in this guide will enable researchers to effectively and safely utilize this compound in their development programs.

References

-

Asymmetric Syntheses of 2‐(1‐Aminoethyl)phenols | Request PDF. ResearchGate. [Link]

-

Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. PubMed Central. [Link]

-

Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [Link]

-

Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. ResearchGate. [Link]

-

Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PubMed Central. [Link]

-

4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation. PubMed Central. [Link]

-

4-Amino-2-chlorophenol: Comparative in Vitro Nephrotoxicity and Mechanisms of Bioactivation. PubMed. [Link]

Sources

- 1. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 1228571-53-6 [chemnet.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. (R)-2-(1-aminoethyl)-4-fluorophenol hydrochloride | 1802222-53-2 [chemicalbook.com]

- 9. 2-Amino-4-chlorophenol | 95-85-2 [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. 4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4-Amino-2-chlorophenol: Comparative in vitro nephrotoxicity and mechanisms of bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-2-(1-aMinoethyl)-4-chlorophenol: Properties, Synthesis, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of the chiral molecule (R)-2-(1-aMinoethyl)-4-chlorophenol. As a substituted chlorophenol, this compound holds significant interest for researchers, medicinal chemists, and professionals in drug development due to its structural motifs that are amenable to the synthesis of novel therapeutic agents. This document delves into the predicted and known characteristics of this compound, outlines detailed hypothetical protocols for its chiral resolution and characterization, and explores its potential as a building block in medicinal chemistry, particularly in the development of kinase inhibitors. The information presented herein is synthesized from a variety of authoritative sources to provide a scientifically robust and practical resource.

Introduction: The Significance of Chiral Aminophenols in Drug Discovery

Chiral molecules are fundamental to modern pharmacology, with a significant number of therapeutic agents being single enantiomers. The specific three-dimensional arrangement of atoms in a chiral drug molecule is critical for its interaction with biological targets, which are themselves chiral. This compound belongs to the class of aminophenols, which are important structural motifs in medicinal chemistry. The presence of a chiral aminoethyl group, a phenolic hydroxyl group, and a chloro substituent on the aromatic ring provides a versatile scaffold for chemical modification and the exploration of structure-activity relationships (SAR).

The strategic placement of a chlorine atom can influence the compound's lipophilicity, metabolic stability, and binding affinity to target proteins. The amino and hydroxyl groups offer reactive handles for derivatization and can act as hydrogen bond donors and acceptors, crucial for molecular recognition at the active sites of enzymes and receptors. This guide aims to provide a detailed technical resource on this compound to facilitate further research and development.

Physicochemical Properties

Precise experimental data for this compound is not extensively available in peer-reviewed literature. The following table summarizes a combination of predicted data from chemical suppliers and experimental data for the closely related achiral compound, 2-amino-4-chlorophenol, to provide a scientifically grounded estimation of its properties.

| Property | Value | Source/Comment |

| Molecular Formula | C₈H₁₀ClNO | [1] |

| Molecular Weight | 171.62 g/mol | [1] |

| CAS Number | 1228571-53-6 | [1] |

| Appearance | White to off-white solid (Predicted) | Based on related compounds like 2-amino-4-chlorophenol. [2] |

| Melting Point | Not available. (For 2-amino-4-chlorophenol: 140 °C) | [2] The ethyl group will likely alter the crystal lattice and melting point. |

| Boiling Point | 275.9 ± 25.0 °C (Predicted) | [3] |

| Solubility | Insoluble in water (Predicted for 2-amino-4-chlorophenol). Soluble in organic solvents like ethanol, DMSO, and acetone (Predicted based on the solubility of 4-aminophenol). | [2], [4] |

| pKa | 8.82 ± 0.48 (Predicted) | [3] This likely corresponds to the protonated amine. The phenolic proton would have a higher pKa. For comparison, the pKa of 4-aminophenol's amino group is 5.48, and the phenolic proton is 10.30. [5] |

| LogP | 2.0653 (Predicted) | [1] |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound can be approached through two primary strategies: stereospecific synthesis or chiral resolution of a racemic mixture. While specific literature on the stereospecific synthesis of this exact molecule is scarce, a common approach for similar compounds involves the use of chiral auxiliaries or catalysts. However, a more frequently employed method in both laboratory and industrial settings is the resolution of a racemic mixture.

General Synthetic Approach (Racemic)

A plausible synthetic route to the racemic 2-(1-aMinoethyl)-4-chlorophenol would involve the Friedel-Crafts acylation of 4-chlorophenol, followed by oxime formation and subsequent reduction.

Chiral Resolution Protocol

The most common method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid.[6][7] The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.

Workflow for Chiral Resolution:

Caption: Workflow for the chiral resolution of racemic 2-(1-aMinoethyl)-4-chlorophenol.

Step-by-Step Methodology:

-

Salt Formation: Dissolve the racemic 2-(1-aMinoethyl)-4-chlorophenol in a suitable solvent such as ethanol. Add an equimolar amount of a chiral resolving agent, for example, (R)-(-)-mandelic acid. Heat the mixture gently to ensure complete dissolution.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then optionally, cool further in an ice bath to promote crystallization. The salt formed between the (R)-amine and the (R)-acid, or the (S)-amine and the (R)-acid, will preferentially crystallize if there is a sufficient difference in solubility.

-

Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent to remove the mother liquor which contains the more soluble diastereomeric salt.

-

Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a base, such as sodium hydroxide, to deprotonate the mandelic acid and liberate the free this compound.

-

Extraction and Purification: Extract the free amine into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization or column chromatography.

Analytical and Spectroscopic Characterization

The characterization of this compound relies on a combination of chromatographic and spectroscopic techniques to confirm its identity, purity, and stereochemistry.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic or acetic acid) would be a suitable starting point.[8][9][10]

-

Chiral HPLC: To determine the enantiomeric excess (e.e.) of the resolved product, chiral HPLC is essential. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective in separating enantiomers of pharmaceutical compounds.[6]

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the ethyl group, the methyl protons, and exchangeable protons from the amine and hydroxyl groups. The aromatic region would likely display a complex splitting pattern due to the substitution pattern.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon attached to the chlorine and hydroxyl groups having distinct chemical shifts. Signals for the two carbons of the ethyl group will also be present.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H and N-H stretching vibrations (typically in the range of 3200-3500 cm⁻¹), C-H stretching of the aromatic ring and the alkyl group, C=C stretching of the aromatic ring, and C-O, C-N, and C-Cl stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (171.62 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the molecular ion peak).[13]

Workflow for Analytical Characterization:

Caption: Analytical workflow for the characterization of this compound.

Potential Applications in Drug Development

The structural features of this compound make it a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors.

Kinase Inhibitors

A structurally related compound, 3-(1-Aminoethyl)-4-fluorophenol, is highlighted as a key pharmacophore for developing kinase inhibitors.[16] The fluorophenol group can act as a hydrogen bond donor and acceptor, while the aminoethyl side chain can be modified to interact with specific residues in the ATP-binding pocket of kinases. Similarly, the chlorophenol moiety of the title compound can engage in analogous interactions. Kinases are critical regulators of cellular processes, and their dysregulation is implicated in diseases such as cancer, inflammatory disorders, and neurodegenerative diseases.

Other Potential Therapeutic Areas

Derivatives of aminophenols have been investigated for a wide range of biological activities. For instance, studies on 4-amino-2-chlorophenol have explored its nephrotoxic potential, indicating that such compounds can have significant biological effects.[17][18] This underscores the importance of careful toxicological evaluation but also suggests that derivatives could be designed to modulate specific biological pathways.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, based on the data for related compounds such as 2-amino-4-chlorophenol and 4-chlorophenol, it should be handled with care.[2][19] It is predicted to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chiral molecule with significant potential as a building block in the synthesis of novel, high-value compounds, particularly for the pharmaceutical industry. While comprehensive experimental data for this specific enantiomer is limited, this guide provides a robust framework based on predicted properties, data from analogous compounds, and established chemical principles. The detailed hypothetical protocols for its chiral resolution and analytical characterization offer a practical starting point for researchers. The potential applications in medicinal chemistry, especially in the design of kinase inhibitors, highlight the importance of further investigation into the synthesis and biological evaluation of derivatives of this promising scaffold.

References

-

PubChem. 2-Amino-4-chlorophenol. National Center for Biotechnology Information. [Link]

-

SIELC Technologies. 2-Amino-4-chlorophenol. [Link]

-

Wikipedia. Chiral resolution. [Link]

-

Biological Magnetic Resonance Bank. bmse000461: 4-Chlorophenol. [Link]

-

Dedhiya, P. P., et al. (2017). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. ResearchGate. [Link]

-

Wikipedia. 4-Aminophenol. [Link]

-

Pharmaceutical Technology. Chiral Resolution with and without Resolving Agents. [Link]

-

National Center for Biotechnology Information. Table 4-2, Physical and Chemical Properties of Chlorophenol Compounds. [Link]

- Google Patents. WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)

-

Dedhiya, P. P., et al. (2017). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. ResearchGate. [Link]

-

Hargesheimer, E. E., & Coutts, R. T. (1983). Selected ion mass spectrometric identification of chlorophenol residues in human urine. Journal of AOAC International, 66(1), 13–21. [Link]

- Google Patents. EP3162793A1 - Chiral resolution method of n-[4-(1-aminoethyl)

-

Solubility of Things. 4-Aminophenol. [Link]

-

Springborg, J., et al. (2002). Resolution of optical isomers of 4-amino-p-chlorobutyric acid lactam by co-crystallization. ResearchGate. [Link]

-

Rankin, G. O., et al. (2015). 4-Amino-2-chlorophenol: Comparative in vitro nephrotoxicity and mechanisms of bioactivation. Chemico-Biological Interactions, 225, 64-71. [Link]

-

National Institute of Standards and Technology. Phenol, 4-amino-. [Link]

-

Capot Chemical Co., Ltd. MSDS of (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride. [Link]

-

Rankin, G. O., et al. (2015). 4-Amino-2-chlorophenol: Comparative in vitro nephrotoxicity and mechanisms of bioactivation. PubMed. [Link]

-

MDPI. Organic Compounds with Biological Activity. [Link]

-

CDC Stacks. Development of air sampling and analytical methods for toxic chlorinated organic compounds, research report for p-chlorophenol. [Link]

-

MDPI. Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. [Link]

-

National Institute of Standards and Technology. Phenol, 4-chloro-. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-Amino-4-chlorophenol | C6H6ClNO | CID 7265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1228571-53-6 [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. pharmtech.com [pharmtech.com]

- 8. 2-Amino-4-chlorophenol | SIELC Technologies [sielc.com]

- 9. app.utu.ac.in [app.utu.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. 2-Amino-4-chlorophenol(95-85-2) 1H NMR spectrum [chemicalbook.com]

- 12. bmse000461 4-Chlorophenol at BMRB [bmrb.io]

- 13. 2-Amino-4-chlorophenol(95-85-2) MS spectrum [chemicalbook.com]

- 14. 4-Chlorophenol(106-48-9) 1H NMR [m.chemicalbook.com]

- 15. Phenol, 4-chloro- [webbook.nist.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. 4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 4-Amino-2-chlorophenol: Comparative in vitro nephrotoxicity and mechanisms of bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 4-Chlorophenol for synthesis 106-48-9 [sigmaaldrich.com]

Introduction: The Significance of (R)-2-(1-aMinoethyl)-4-chlorophenol in Modern Drug Discovery

An In-Depth Technical Guide to the Asymmetric Synthesis of (R)-2-(1-aMinoethyl)-4-chlorophenol

This compound is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a chlorinated phenol ring and a stereodefined aminoethyl side chain, represents a valuable pharmacophore. Chiral amines, in particular, are prevalent and essential components of many drugs and drug candidates. The specific stereochemistry of the (R)-enantiomer is crucial, as biological systems often exhibit high stereoselectivity, where one enantiomer provides the desired therapeutic effect while the other may be inactive or even cause adverse effects.

The chlorinated phenol moiety can participate in key binding interactions with biological targets, while the chiral amine provides a critical anchor point and can influence properties like solubility and bioavailability. This scaffold is found in molecules targeting a range of diseases, including kinase inhibitors for oncology and inflammatory conditions.[1][2] The presence of the chlorine atom can enhance metabolic stability or modulate the electronic properties of the aromatic ring, making it a strategic feature in drug design.[3]

This guide provides a detailed exploration of a robust and efficient synthetic pathway to produce this compound with high enantiomeric purity. We will delve into the strategic considerations behind the chosen synthetic route, provide detailed experimental protocols, and explain the mechanistic underpinnings of the key stereochemical-determining step.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule reveals a clear and efficient path forward. The primary disconnection breaks the C-N bond of the chiral amine, leading back to the corresponding chiral alcohol. This is a reliable transformation that typically proceeds with retention or inversion of stereochemistry, depending on the chosen method. The chiral alcohol, in turn, can be synthesized via the asymmetric reduction of a prochiral ketone. This ketone, 2'-hydroxy-5'-chloroacetophenone, can be prepared from the commercially available 4-chlorophenol through a Fries rearrangement. This multi-step approach allows for the introduction of chirality at a predictable and controllable stage.

Caption: Retrosynthetic pathway for this compound.

Core Synthetic Workflow: From Achiral Precursor to Chiral Amine

The chosen forward synthesis is a robust, three-stage process that emphasizes control over stereochemistry and scalability. This pathway is designed to be a self-validating system, where the success of each step can be readily confirmed by standard analytical techniques before proceeding to the next.

Caption: Overall synthetic workflow from 4-chlorophenol to the target amine.

Part 1: Synthesis of the Prochiral Ketone Precursor

The synthesis begins with the preparation of 2'-hydroxy-5'-chloroacetophenone, the prochiral ketone that will be the substrate for the key asymmetric reduction.

Step 1.1: Acetylation of 4-Chlorophenol

The phenolic hydroxyl group of 4-chlorophenol is first protected as an acetate ester. This reaction is typically straightforward and high-yielding.

-

Protocol:

-

To a solution of 4-chlorophenol (1.0 eq) in a suitable solvent (e.g., dichloromethane or neat), add acetic anhydride (1.2 eq) and a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine).

-

Stir the reaction mixture at room temperature for 1-2 hours or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chlorophenyl acetate, which is often pure enough for the next step.

-

Step 1.2: Fries Rearrangement to 2'-Hydroxy-5'-chloroacetophenone

The Fries rearrangement is an effective method for converting a phenolic ester to a hydroxy aryl ketone. The reaction involves the intramolecular acylation of the aromatic ring, catalyzed by a Lewis acid.

-

Protocol:

-

To a flask charged with aluminum chloride (AlCl₃, 2.5 eq), add 4-chlorophenyl acetate (1.0 eq) portion-wise under an inert atmosphere (e.g., nitrogen) to control the initial exotherm.

-

Heat the reaction mixture to approximately 140-160 °C and maintain for 2-3 hours.

-

Cool the mixture to room temperature and then carefully quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The product, 2'-hydroxy-5'-chloroacetophenone, will precipitate as a solid.

-

Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the purified ketone.

-

Part 2: The Core of the Synthesis: Asymmetric Reduction

This is the most critical stage, where the chiral center is established. The asymmetric reduction of the prochiral ketone to the corresponding (R)-alcohol must be highly enantioselective. Several robust methods exist for this transformation.[4][5]

Methodology: Corey-Bakshi-Shibata (CBS) Catalytic Reduction

The CBS reduction is a highly reliable and widely used method for the enantioselective reduction of ketones.[6] It employs a chiral oxazaborolidine catalyst in conjunction with a borane source. The predictable stereochemical outcome is a major advantage of this method. For the synthesis of the (R)-alcohol, the (R)-configured catalyst is typically used.

Caption: Simplified mechanism of the CBS-catalyzed ketone reduction.

Experimental Protocol: CBS Reduction

-

Catalyst Preparation: Prepare a solution of the CBS catalyst, such as (R)-Methyl-CBS (10 mol%), in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Borane Addition: Cool the catalyst solution to 0 °C and slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 1.2 eq) dropwise. Stir for 15 minutes to allow for the formation of the active catalyst-borane complex.

-

Substrate Addition: Slowly add a solution of 2'-hydroxy-5'-chloroacetophenone (1.0 eq) in anhydrous THF to the reaction mixture at 0 °C. The slow addition is crucial to maintain high enantioselectivity.

-

Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

-

Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, water, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield (R)-1-(5-chloro-2-hydroxyphenyl)ethanol.

-

Chiral Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC.

| Parameter | Condition | Rationale |

| Catalyst | (R)-Methyl-CBS | Provides high enantioselectivity for the desired (R)-alcohol. |

| Reductant | Borane-dimethyl sulfide | A stable and convenient source of borane. |

| Solvent | Anhydrous THF | Aprotic solvent required for borane chemistry. |

| Temperature | 0 °C to RT | Lower temperatures generally improve enantioselectivity. |

| Typical Yield | >90% | The reaction is generally efficient. |

| Typical ee | >95% | CBS reductions are known for their high stereocontrol. |

Table 1: Optimized Parameters for the Asymmetric CBS Reduction.

Part 3: Final Conversion to the Target Amine

With the chiral alcohol in hand, the final stage involves converting the hydroxyl group into a primary amine with retention of the established stereochemistry. A common and reliable method is a two-step sequence involving an azide intermediate.

Step 3.1: Mesylation of the Chiral Alcohol

The hydroxyl group is first converted into a better leaving group, a mesylate, to facilitate nucleophilic substitution.

-

Protocol:

-

Dissolve the chiral alcohol (1.0 eq) in dichloromethane (DCM) and cool to 0 °C.

-

Add triethylamine (Et₃N, 1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

-

Allow the reaction to stir at 0 °C for 1-2 hours.

-

Wash the reaction mixture with cold 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer and concentrate to give the crude mesylate, which is used directly in the next step.

-

Step 3.2: Azide Substitution and Reduction

The mesylate is displaced with an azide nucleophile in an Sₙ2 reaction, which proceeds with inversion of configuration. However, since the starting material for this step is the (R)-alcohol, and the final target is the (R)-amine, an initial inversion followed by a non-stereocenter-altering reduction is not the desired pathway.

Correction and Refined Strategy: For retention of stereochemistry, a Mitsunobu reaction is a superior choice.

Refined Protocol 3.2: Mitsunobu Reaction followed by Reduction

-

Mitsunobu Reaction:

-

Dissolve the (R)-alcohol (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and phthalimide (1.5 eq) in anhydrous THF.

-

Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. This reaction proceeds with inversion, yielding the (S)-phthalimide intermediate. To obtain the (R)-amine, one would need to start with the (S)-alcohol or use a double inversion sequence.

-

Alternative and More Direct Protocol for Retention: A more straightforward approach involves activation and substitution that proceeds with retention or can be controlled. However, the most common methods for converting alcohols to amines (Mesylation/Azide, Mitsunobu) proceed with inversion. Therefore, to obtain the (R)-amine, the synthesis must start with the (S)-alcohol . The CBS reduction protocol would be adjusted by using the (S)-Methyl-CBS catalyst .

Assuming the synthesis of (S)-1-(5-chloro-2-hydroxyphenyl)ethanol has been performed:

-

Azide Substitution (Sₙ2 Inversion):

-

Dissolve the crude mesylate of the (S)-alcohol in a polar aprotic solvent like DMF.

-

Add sodium azide (NaN₃, 3.0 eq) and heat the mixture to 80-90 °C for several hours.

-

After cooling, dilute with water and extract the product, (R)-1-(1-azidoethyl)-4-chlorobenzene, with ether.

-

Wash, dry, and concentrate the organic extracts.

-

-

Reduction of the Azide:

-

Dissolve the crude azide in methanol or ethanol.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Hydrogenate the mixture under a balloon of hydrogen gas or in a Parr shaker until the reaction is complete.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

-

Purify the resulting this compound by an appropriate method, such as crystallization of a salt (e.g., hydrochloride) or chromatography.

-

Conclusion and Field Insights

The synthetic route detailed in this guide provides a reliable and highly stereocontrolled method for producing this compound. The strategic use of an asymmetric ketone reduction, specifically the CBS reduction, is a cornerstone of modern organic synthesis for establishing chirality in secondary alcohols.[6][7][8] The subsequent conversion to the amine via an azide intermediate is a classic and robust transformation. The key insight for researchers is the critical importance of selecting the correct enantiomer of the chiral catalyst to yield the desired final stereochemistry, as the most common alcohol-to-amine conversions proceed with inversion. This guide provides the foundational knowledge and practical protocols necessary for scientists in drug development to access this important chiral building block.

References

- Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. J Ind Microbiol Biotechnol. 2008 Sep;35(9):1047-51.

- Enantioselective reduction of ketones. Wikipedia.

- Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology (RSC Publishing).

- Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Journal of Industrial Microbiology and Biotechnology | Oxford Academic.

- Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Semantic Scholar.

- Asymmetric Reduction of Oximes and Imines Using Chiral Borohydride Derivatives.

- Asymmetric Reduction of Oxime Ethers Promoted by Chiral Spiroborate Esters with an O3BN Framework.

- Chiral Amines in Asymmetric Synthesis. Sigma-Aldrich.

- Preparation of optically active amines from oximes by yeast catalyzed selective reduction. TSI Journals.

- Electroreduction of oximes to chiral amines.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- Application Notes and Protocols: 3-(1-Aminoethyl)-4-fluorophenol in Medicinal Chemistry. Benchchem.

- Role of Para Aminophenol in Oncology Drug Development. Kajay Remedies.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. kajay-remedies.com [kajay-remedies.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 5. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

The Architect's Molecule: A Technical Guide to (R)-2-(1-Aminoethyl)-4-chlorophenol as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the principle of chirality is of paramount importance. The three-dimensional arrangement of atoms within a molecule can dictate its biological activity, with different enantiomers of the same compound often exhibiting vastly different pharmacological and toxicological profiles. This necessitates the development and utilization of enantiomerically pure compounds in drug synthesis. Chiral building blocks, or synthons, are foundational to this endeavor, providing a reliable and efficient means to introduce specific stereocenters into a target molecule.[1]

(R)-2-(1-Aminoethyl)-4-chlorophenol, a chiral β-amino alcohol, has emerged as a valuable synthon in asymmetric synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and a phenolic hydroxyl group, coupled with a defined stereocenter, makes it a versatile tool for the construction of complex molecular architectures. This guide provides an in-depth technical overview of its synthesis, properties, and applications, offering field-proven insights for its effective use in research and development.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and characterization.

| Property | Value | Source |

| CAS Number | 1228571-53-6 | [2] |

| Molecular Formula | C₈H₁₀ClNO | |

| Molecular Weight | 171.63 g/mol | |

| Appearance | (Predicted) Light brown crystalline solid | [3] |

| Solubility | (Predicted) Insoluble in water | [3] |

Spectroscopic Characterization (Predicted and Analogue-Based):

While a comprehensive, publicly available spectral analysis for this compound is limited, data from its precursors and related analogues can provide valuable insights for its identification and characterization.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the ethyl group (a quartet), the methyl protons (a doublet), and the protons of the amino and hydroxyl groups. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene ring. Data for the related compound 2-amino-4-chlorophenol shows aromatic signals around 6.3-6.6 ppm.[4]

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the eight carbon atoms. The carbon atom of the stereocenter would be of particular interest. Predicted spectra for 4-chlorophenol show aromatic carbons in the range of 115-158 ppm.[5][6]

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound: Strategies and Methodologies

The enantioselective synthesis of chiral β-amino alcohols like this compound is a well-explored area of organic synthesis. The primary strategies involve either the asymmetric synthesis from a prochiral precursor or the resolution of a racemic mixture.

Asymmetric Synthesis via Reductive Amination

A prevalent and efficient method for the synthesis of chiral amines is the asymmetric reductive amination of ketones.[1][7][8][9][10] This approach offers the advantage of directly setting the stereocenter with high enantioselectivity.

Experimental Protocol: Asymmetric Reductive Amination of 2-Acetyl-4-chlorophenol (Representative)

This protocol is a generalized procedure based on established methods for the asymmetric reductive amination of ketones.[10]

-

Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve 2-acetyl-4-chlorophenol (1.0 eq.) and a suitable chiral catalyst (e.g., a chiral transition metal complex or an engineered enzyme like a reductive aminase) in an appropriate solvent.

-

Amine Source: Introduce the amine source. For the synthesis of a primary amine, a high concentration of an ammonia source (e.g., ammonium chloride) is used.

-

Reducing Agent: Add the reducing agent (e.g., H₂ gas for catalytic hydrogenation or a hydride source like a Hantzsch ester for biocatalytic reductions).

-

Reaction Conditions: Maintain the reaction at a controlled temperature and pressure for a specified duration, monitoring the progress by a suitable analytical technique (e.g., TLC or HPLC).

-

Work-up and Purification: Upon completion, quench the reaction and perform an extractive work-up to isolate the crude product. Purify the crude product by column chromatography or crystallization to obtain the enantiomerically enriched this compound.

-

Chiral Analysis: Determine the enantiomeric excess of the final product using chiral HPLC.[11][12][13][14]

Chiral Resolution of Racemic 2-(1-Aminoethyl)-4-chlorophenol

An alternative to asymmetric synthesis is the resolution of a racemic mixture of 2-(1-aminoethyl)-4-chlorophenol. This is typically achieved by diastereomeric salt formation with a chiral resolving agent.[15]

Experimental Protocol: Chiral Resolution (Representative)

This protocol is a generalized procedure based on established methods for the chiral resolution of amines.

-

Salt Formation: Dissolve the racemic 2-(1-aminoethyl)-4-chlorophenol in a suitable solvent. Add an equimolar amount of a chiral resolving agent (e.g., (R)-mandelic acid or a derivative of tartaric acid).

-

Fractional Crystallization: Allow the diastereomeric salts to crystallize. The difference in solubility between the two diastereomers will lead to the preferential crystallization of one.

-

Isolation: Isolate the crystallized diastereomeric salt by filtration.

-

Liberation of the Free Amine: Treat the isolated salt with a base to liberate the free amine.

-

Extraction and Purification: Extract the enantiomerically enriched amine into an organic solvent and purify as necessary.

Applications in Pharmaceutical Synthesis

While specific, documented industrial applications of this compound are not widely reported in publicly accessible literature, its structural motifs are present in a number of biologically active molecules. Its utility as a chiral building block can be inferred from its potential role in the synthesis of complex pharmaceutical intermediates. Chiral amino phenols are known to be key intermediates in the synthesis of various drugs.[16][17]

The presence of the amino and hydroxyl groups allows for a variety of subsequent chemical transformations, such as N-acylation, N-alkylation, and O-alkylation, to build more complex structures. The defined stereochemistry at the ethylamino group can be used to control the stereochemistry of subsequent reactions, making it a valuable tool in asymmetric synthesis.[18]

Safety and Handling

Based on the safety data for the related compound 2-amino-4-chlorophenol, this compound should be handled with care.[3]

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.

-

Precautionary Statements:

-

Wash hands thoroughly after handling.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Use only outdoors or in a well-ventilated area.

-

-

First Aid:

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes.

-

If swallowed: Call a poison center or doctor if you feel unwell.

-

-

Storage: Keep in a dry, cool, and well-ventilated place. Keep container tightly closed.

Conclusion

This compound is a valuable chiral building block with significant potential in asymmetric synthesis, particularly in the pharmaceutical industry. Its synthesis can be achieved through established methods such as asymmetric reductive amination or chiral resolution. While detailed, publicly available application notes are sparse, its structure suggests a wide range of potential uses in the construction of complex, enantiomerically pure molecules. As with all chemical reagents, proper safety precautions must be observed during its handling and use. This guide provides a foundational understanding of this important synthon, empowering researchers and drug development professionals to leverage its unique properties in their synthetic endeavors.

References

-

The Royal Society of Chemistry. Supplementary Information: Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. [Link]

-

PubChem. 2-Amino-4-chlorophenol. [Link]

-

ChemBuyersGuide.com. Jinhua huayi chemical co., ltd.. [Link]

-

Sci-Hub. Asymmetric Syntheses of 2‐(1‐Aminoethyl)phenols. [Link]

- Google Patents.

-

Biological Magnetic Resonance Bank. bmse000461 4-Chlorophenol. [Link]

-

National Center for Biotechnology Information. Enantioselective Reduction of Ketones and Imines Catalyzed by (CN-Box)Re(V)-Oxo Complexes. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0246398). [Link]

-

Phenomenex. Chiral HPLC Separations. [Link]

-

Quick Company. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And Derivative Thereof. [Link]

-

Patsnap. Method for synthesizing 4-amino-3-chlorophenol by means of multiple-temperature-zone continuous flow microchannel reactor. [Link]

- Google Patents. Production method of 4-chloro-2-aminophenol.

- Google Patents. Synthetic method of 2-chloro-4-aminophenol.

-

MDPI. Imine Reduction with Me2S-BH3. [Link]

-

PubMed. Enantioselective synthesis of syn- and anti-1,3-aminoalcohols via β-aminoketones and subsequent reduction/dynamic kinetic asymmetric transformation. [Link]

-

YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

-

SIELC Technologies. Separation of Tris(((2-aminoethyl)amino)methyl)phenol on Newcrom R1 HPLC column. [Link]

-

Googleapis. United States Patent (19). [Link]

-

University of Liverpool. Asymmetric Reductive Amination. [Link]

-

ChemRxiv. Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. [Link]

-

National Center for Biotechnology Information. Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. [Link]

-

Organic Chemistry Portal. Enantioselective Synthesis of Alcohols and Amines: The Huang/Chen Synthesis of α-Tocopherol. [Link]

-

Royal Society of Chemistry. Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis. [Link]

-

Slideshare. Asymmetric synthesis | chemistry presentation | 2021. [Link]

-

ResearchGate. ChemInform Abstract: Enantioselective Synthesis of syn- and anti-1,3-Amino Alcohols via β-Aminoketones and Subsequent Reduction/Dynamic Kinetic Asymmetric Transformation. [Link]

-

National Center for Biotechnology Information. NAD(P)H‐Dependent Dehydrogenases for the Asymmetric Reductive Amination of Ketones: Structure, Mechanism, Evolution and Application. [Link]

-

National Center for Biotechnology Information. Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. [Link]

-

Asian Journal of Pharmaceutics. Patent: An Important Tool for Promoting Drug Discovery and Improving Public Health. [Link]

-

National Center for Biotechnology Information. Stereoselective Synthesis of δ- and ε-Amino Ketone Derivatives from N-tert-Butanesulfinyl Aldimines and Functionalized Organolithium Compounds. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1228571-53-6|this compound|BLD Pharm [bldpharm.de]

- 3. 2-Amino-4-chlorophenol | C6H6ClNO | CID 7265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-4-chlorophenol(95-85-2) 1H NMR [m.chemicalbook.com]

- 5. bmse000461 4-Chlorophenol at BMRB [bmrb.io]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0246398) [hmdb.ca]

- 7. pcliv.ac.uk [pcliv.ac.uk]

- 8. Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NAD(P)H‐Dependent Dehydrogenases for the Asymmetric Reductive Amination of Ketones: Structure, Mechanism, Evolution and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. phx.phenomenex.com [phx.phenomenex.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 15. Sci-Hub. Asymmetric Syntheses of 2‐(1‐Aminoethyl)phenols. / ChemInform, 2004 [sci-hub.box]

- 16. CN106699578A - Synthesis method of important pharmaceutical and chemical intermediate 4-amino-3-chlorophenol - Google Patents [patents.google.com]

- 17. Method for synthesizing 4-amino-3-chlorophenol by means of multiple-temperature-zone continuous flow microchannel reactor - Eureka | Patsnap [eureka.patsnap.com]

- 18. Stereoselective Synthesis of δ- and ε-Amino Ketone Derivatives from N-tert-Butanesulfinyl Aldimines and Functionalized Organolithium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

(R)-2-(1-aMinoethyl)-4-chlorophenol: A Privileged Scaffold for Next-Generation Therapeutics

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

(R)-2-(1-aMinoethyl)-4-chlorophenol is a chiral molecule that stands at the intersection of several key pharmacophoric elements known to impart desirable medicinal chemistry properties. This technical guide provides a comprehensive analysis of this compound, delineating its structural attributes and postulating its potential applications in modern drug discovery. By examining the distinct roles of the chlorophenol ring, the chiral aminoethyl side chain, and their interplay, we will explore its promise as a versatile scaffold for the development of novel kinase inhibitors and G-protein coupled receptor (GPCR) modulators. This document will further detail synthetic considerations, propose robust experimental workflows for target validation, and provide a forward-looking perspective on the untapped potential of this intriguing molecule.

Introduction: Deconstructing a Molecule of Interest

The pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is the cornerstone of modern medicinal chemistry. In this context, this compound emerges as a compound of significant interest. Its structure is a compelling amalgamation of three key motifs: a 4-chlorophenol core, a chiral center, and a primary amine. Each of these components has a well-documented history of contributing to the biological activity and drug-like properties of numerous approved therapeutics.

The presence of a chlorine atom on the phenol ring is particularly noteworthy. Halogenation, and specifically chlorination, is a widely employed strategy in drug design to modulate a molecule's physicochemical properties. The "magic chloro" effect, as it is sometimes called, can lead to substantial improvements in potency and metabolic stability[1][2]. Chlorine's influence on lipophilicity and its ability to participate in halogen bonding can significantly enhance interactions with biological targets[3][4][5].

Furthermore, the chiral β-amino alcohol framework is a privileged scaffold found in a multitude of biologically active compounds[6][7][8]. The specific (R)-configuration of the aminoethyl side chain introduces a critical three-dimensional architecture that can facilitate stereospecific interactions with enzymes and receptors, a fundamental principle in modern pharmacology[9].

This guide will systematically explore the latent potential of this compound, not as a standalone therapeutic, but as a foundational building block for the creation of new medicines. We will delve into its synthetic accessibility and then pivot to its most promising applications in two of the most important target classes in drug discovery: protein kinases and GPCRs.

Physicochemical Properties and Synthetic Strategy

A thorough understanding of a molecule's properties is paramount to its successful application in drug discovery. The key physicochemical parameters of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClNO | |

| Molecular Weight | 171.62 g/mol | |

| XLogP3 | 1.8 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 2 | |

| Rotatable Bond Count | 1 |

Retrosynthetic Analysis and Proposed Synthetic Workflow

While specific, detailed synthetic procedures for this compound are not extensively documented in publicly available literature, a plausible and efficient synthesis can be devised based on established methodologies for analogous compounds. A key strategy would involve the asymmetric synthesis of the chiral amino alcohol moiety, a common challenge in medicinal chemistry.

A generalized, multi-step synthetic approach is outlined below:

Caption: A proposed synthetic workflow for this compound.

Experimental Protocol: Asymmetric Ketone Reduction

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the chiral ruthenium-BINAP catalyst in a suitable degassed solvent (e.g., methanol or ethanol).

-

Reaction Setup: In a separate reaction vessel, dissolve 2-hydroxy-5-chloroacetophenone in the same solvent.

-

Hydrogenation: Transfer the substrate solution to a high-pressure hydrogenation reactor containing the catalyst solution.

-

Reaction Execution: Pressurize the reactor with hydrogen gas to the desired pressure and stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Purification: After depressurization, filter the reaction mixture to remove the catalyst. Evaporate the solvent under reduced pressure and purify the crude product by column chromatography to obtain the enantiomerically enriched (R)-1-(5-chloro-2-hydroxyphenyl)ethanol.

Potential Application 1: A Novel Scaffold for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology[10]. The development of selective kinase inhibitors is an area of intense research, and the discovery of novel scaffolds is crucial for overcoming challenges such as drug resistance[11]. The structure of this compound presents several features that make it an attractive starting point for the design of kinase inhibitors.

Rationale for Kinase Inhibition

Many ATP-competitive kinase inhibitors form key hydrogen bond interactions with the "hinge" region of the kinase active site[12]. The phenol group of this compound can act as a hydrogen bond donor, mimicking the adenine portion of ATP. The amino group provides a convenient handle for further chemical modification to explore the solvent-exposed regions of the ATP-binding pocket, enhancing both potency and selectivity. The 4-chloro substituent can occupy a hydrophobic pocket, a common feature in many kinase active sites, thereby increasing binding affinity[5].

Caption: Proposed binding mode of the scaffold in a kinase active site.

Proposed Experimental Workflow for Kinase Inhibitor Development

A systematic approach to developing kinase inhibitors from this scaffold would involve library synthesis and iterative screening.

Caption: Workflow for developing kinase inhibitors from the proposed scaffold.

Protocol: Primary Kinase Panel Screening

-

Compound Preparation: Prepare stock solutions of the synthesized library compounds in a suitable solvent (e.g., DMSO).

-

Assay Setup: Utilize a commercially available kinase panel (e.g., radiometric, fluorescence-based, or mass spectrometry-based) to assess the inhibitory activity of the compounds against a diverse range of kinases.

-

Data Analysis: Determine the IC₅₀ values for each compound against the kinases in the panel.

-

Hit Identification: Identify compounds that exhibit significant inhibition of one or more kinases as starting points for further investigation.

Potential Application 2: Modulators of G-Protein Coupled Receptors (GPCRs)

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs[13]. The development of GPCR ligands with novel mechanisms of action, such as biased agonism or allosteric modulation, is a major focus of contemporary pharmacology[14][15][16]. The chiral aminoethylphenol moiety is a common feature in many known GPCR ligands, particularly adrenergic and dopaminergic receptor modulators.

Rationale for GPCR Modulation

The protonated amine of the aminoethyl side chain can form a crucial ionic interaction with a conserved aspartate residue in the transmembrane domain of many aminergic GPCRs. The phenol group can engage in hydrogen bonding with serine or threonine residues in the binding pocket. The stereochemistry of the chiral center is often critical for proper orientation within the binding site and for eliciting a specific functional response (e.g., agonist vs. antagonist)[17]. The 4-chloro substituent can enhance binding affinity through interactions with hydrophobic residues in the receptor.

Caption: Postulated binding mode of the scaffold within a GPCR binding pocket.

Proposed Experimental Workflow for GPCR Ligand Discovery

The discovery of novel GPCR ligands from this scaffold would begin with binding assays followed by functional characterization.

Caption: Workflow for the discovery and characterization of GPCR ligands.

Protocol: Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes expressing the target GPCR.

-

Assay Setup: In a multi-well plate, incubate the cell membranes with a known radiolabeled ligand and varying concentrations of the test compound.

-

Incubation and Filtration: Allow the binding to reach equilibrium, then rapidly filter the mixture to separate bound from unbound radioligand.

-

Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

-

Data Analysis: Calculate the Ki value for each test compound to determine its binding affinity for the receptor.

Future Directions and Conclusion

This compound represents a largely unexplored yet highly promising scaffold for medicinal chemistry. Its constituent parts have a proven track record in successful drug discovery campaigns. The strategic combination of a chlorophenol, a chiral center, and a modifiable amino group provides a rich foundation for the design of novel therapeutics.

The potential applications outlined in this guide—as a core for kinase inhibitors and as a template for GPCR modulators—are just the beginning. The versatility of this scaffold suggests that it could also be adapted for other target classes. Future work should focus on the efficient, scalable synthesis of this molecule and its derivatives, followed by systematic biological screening to uncover its full therapeutic potential.

References

-

Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 13(51), 35917-35932. [Link]

-

How chlorine in molecules affects biological activity. Eurochlor Science Dossier. [Link]

-

The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. ResearchGate. [Link]

-

Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing. [Link]

-

“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ResearchGate. [Link]

-

Pharmaceutical applications of phenol and their derivatives. Slideshare. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

Chlorophenol. Wikipedia. [Link]

-

Examples of β-Amino Alcohol-containing Chiral Ligands and Auxiliaries. ResearchGate. [Link]

-

Scaffold-based design of kinase inhibitors for cancer therapy. PubMed. [Link]

-

Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PubMed Central. [Link]

-

Discovery of a Novel Chemotype of Tyrosine Kinase Inhibitors by Fragment-Based Docking and Molecular Dynamics. NIH. [Link]

-

Rearrangement of beta-amino alcohols and application to the synthesis of biologically active compounds. PubMed. [Link]

-

Examples of β-amino alcohol drugs. ResearchGate. [Link]

- Application of chiral aminophenol ligand in asymmetric synthesis of efavirenz.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. ResearchGate. [Link]

-

GPCR ligands. Icahn School of Medicine at Mount Sinai. [Link]

-

O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. [Link]

-

Discovery of GPCR ligands for probing signal transduction pathways. PubMed Central. [Link]

-

Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central. [Link]

-

How ligands illuminate GPCR molecular pharmacology. PubMed Central. [Link]

-

Kinase Inhibitor Library Screening Identifies the Cancer Therapeutic Sorafenib and Structurally Similar Compounds as Strong Inhibitors of the Fungal Pathogen Histoplasma capsulatum. MDPI. [Link]

-

Scaffold mining of kinase hinge binders in crystal structure database. PubMed. [Link]

-

Discovery of GPCR ligands for probing signal transduction pathways. ResearchGate. [Link]

-

Ligand-Induced Biased Activation of GPCRs: Recent Advances and New Directions from In Silico Approaches. NIH. [Link]

Sources

- 1. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Effect of “magic chlorine” in drug discovery: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurochlor.org [eurochlor.org]

- 5. researchgate.net [researchgate.net]

- 6. Chiral β-Amino Alcohol | TCI AMERICA [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Rearrangement of beta-amino alcohols and application to the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Scaffold mining of kinase hinge binders in crystal structure database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ligand-Induced Biased Activation of GPCRs: Recent Advances and New Directions from In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 17. GPCR ligands | Research at Jian Jin Laboratory [labs.icahn.mssm.edu]

solubility of (R)-2-(1-aMinoethyl)-4-chlorophenol in different organic solvents

An In-depth Technical Guide to the Solubility of (R)-2-(1-Aminoethyl)-4-chlorophenol in Organic Solvents

This guide provides a comprehensive exploration of the solubility of this compound, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound in various organic solvents is critical for process optimization, formulation development, and ensuring the overall quality and efficacy of the final active pharmaceutical ingredient (API). This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

Solubility is a fundamental physicochemical property that significantly influences a drug's bioavailability and therapeutic effectiveness.[1][2] In the early stages of drug discovery and development, a comprehensive understanding of a compound's solubility profile guides lead optimization and candidate selection.[2][3] Poor solubility can lead to challenges in formulation, absorption, and may ultimately result in the failure of a promising drug candidate.[2] Therefore, the accurate determination of solubility in a range of relevant solvents is a cornerstone of robust process chemistry and formulation science.[4]

This compound is a chiral molecule whose structure, incorporating a phenolic hydroxyl group, an amino group, and a chlorinated aromatic ring, presents a unique and interesting case for solubility studies. The interplay of these functional groups dictates its interaction with different solvent environments.

Physicochemical Properties of this compound

A thorough understanding of the molecule's intrinsic properties is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClNO | [5] |

| Molecular Weight | 171.62 g/mol | [5] |

| Appearance | Expected to be a solid at room temperature | General knowledge |

| logP | 2.0653 | [5] |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | [5] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

The presence of both hydrogen bond donors (-OH, -NH₂) and acceptors (O, N, Cl) suggests that hydrogen bonding will play a significant role in the solvation process. The logP value indicates a moderate lipophilicity.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining equilibrium solubility is the shake-flask method, which is both reliable and well-established.[4][6] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Rationale for Method Selection

The shake-flask method is chosen for its accuracy and ability to determine thermodynamic solubility, which represents the true equilibrium state.[2][6] This is crucial for process chemistry and formulation development, where stable solutions are required. While higher-throughput methods like nephelometry exist for kinetic solubility screening, the shake-flask method provides the definitive data needed for later-stage development.[3]

Step-by-Step Experimental Protocol

Objective: To determine the equilibrium solubility of this compound in a range of organic solvents at a controlled temperature (e.g., 25°C).

Materials:

-

This compound (purity ≥98%)

-

Selected organic solvents (HPLC grade): Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, Heptane

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

Procedure:

-

Preparation: Add an excess amount of solid this compound to each scintillation vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5 mL) of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 24 hours. A longer duration (e.g., 48-72 hours) may be necessary to ensure equilibrium is reached, which can be confirmed by taking measurements at different time points until the concentration plateaus.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.

-

Dilution: Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted samples by HPLC with UV detection to determine the concentration of the dissolved compound. A validated HPLC method is crucial for accurate quantification.[7][8]

Diagram of the Experimental Workflow

Caption: Workflow for the shake-flask solubility determination method.

Solubility Data of this compound

The following table presents hypothetical, yet scientifically plausible, solubility data for this compound in various organic solvents at 25°C. These values are based on the expected behavior of a molecule with its functional groups and are intended for illustrative purposes.

| Solvent | Dielectric Constant (approx.) | Polarity | Solubility (mg/mL) |

| Methanol | 32.7 | Polar Protic | 150 |

| Ethanol | 24.5 | Polar Protic | 110 |

| Isopropanol | 19.9 | Polar Protic | 75 |

| Acetone | 20.7 | Polar Aprotic | 90 |

| Acetonitrile | 37.5 | Polar Aprotic | 60 |

| Ethyl Acetate | 6.0 | Moderately Polar | 25 |

| Toluene | 2.4 | Nonpolar | 5 |

| Heptane | 1.9 | Nonpolar | < 0.1 |

Discussion and Interpretation of Results

The solubility of a solute is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The polarity of the solvent plays a key role in the solubility of phenolic compounds.[9][10][11]

Effect of Solvent Polarity and Hydrogen Bonding